[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)-
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Overview
Description
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one is a heterocyclic compound that belongs to the class of triazoloisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-isoquinolin-5-one with methylamine and a suitable triazole-forming reagent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or triazole derivatives.
Substitution: Formation of substituted triazoloisoquinolines with various functional groups.
Scientific Research Applications
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, forming hydrogen bonds and other interactions that modulate the protein’s activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Triazolo[4,3-b]tetrazine: Known for its use in materials science and energetic materials.
Uniqueness
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one is unique due to its specific triazoloisoquinoline structure, which imparts distinct chemical and biological properties.
Biological Activity
The compound [1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)- is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its therapeutic potential based on recent research findings.
- Molecular Formula : C₁₅H₁₃N₅O
- Molecular Weight : 247.251 g/mol
- CAS Number : 57387-99-2
Research indicates that compounds within the [1,2,4]triazolo[1,5-b]isoquinoline class exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some derivatives have shown significant inhibitory effects on specific enzymes related to cancer progression and other diseases.
- Induction of Apoptosis : Studies suggest that certain derivatives induce apoptosis in cancer cells through cell cycle arrest and activation of caspases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one derivatives. For instance:
- Cell Viability Assays : In vitro studies using human breast cancer cell lines (MDA-MB-231) demonstrated that specific derivatives exhibit lower viability percentages compared to standard chemotherapeutics like 5-FU. For example, compound 3a showed a cell viability percentage of 52.5 ± 11.9% against the Luc-4T1 mouse breast cancer cell line after treatment with a concentration of 20 µg/mL .
Compound | Cell Line | Viability (%) at 20 µg/mL |
---|---|---|
3a | Luc-4T1 | 52.5 ± 11.9 |
5-FU | Luc-4T1 | Control |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with tumor growth:
- IC50 Values : Early structure-activity relationship (SAR) studies identified that small apolar substituents enhance inhibitory activity on target enzymes. For instance, compound 19 exhibited an IC50 value significantly lower than others in the series .
Compound | R Group | IC50 (µM) |
---|---|---|
19 | Ethyl | 2.04 |
13 | Methyl | 25.2 |
Case Studies
A notable case study involved the synthesis and evaluation of a new series of [1,2,4]triazolo[1,5-b]isoquinoline derivatives:
- Synthesis Method : The derivatives were synthesized from 2,3-diaminoisoquinolinium salts under mild conditions with high yields.
- Biological Evaluation : The synthesized compounds were tested for their cytotoxic effects on various cancer cell lines and showed promising results in inducing apoptosis and inhibiting cell proliferation.
Properties
CAS No. |
60437-70-9 |
---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5-one |
InChI |
InChI=1S/C12H12N4O/c1-8-14-16-11(15(8)13-2)7-9-5-3-4-6-10(9)12(16)17/h3-7,13H,1-2H3 |
InChI Key |
RNABWAZMTUJJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC3=CC=CC=C3C2=O)N1NC |
Origin of Product |
United States |
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